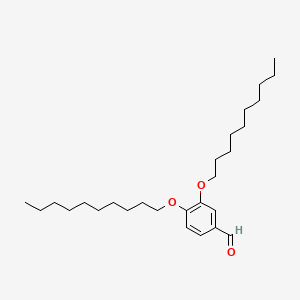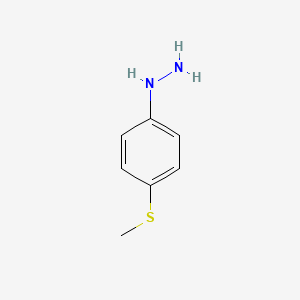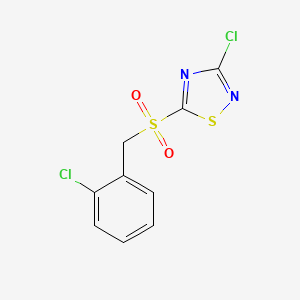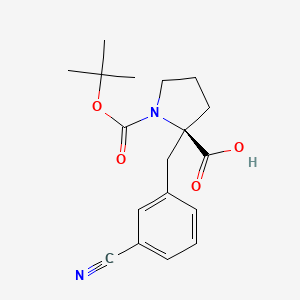
3,4-二脱氧苯甲醛
描述
3,4-Didecoxybenzaldehyde (DDB) is an organic compound with the molecular formula C16H20O2. It is a colorless to pale yellow liquid that has a strong odor. DDB is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
科学研究应用
电催化和氧化还原活性膜
对二羟基苯甲醛(在结构上与 3,4-二脱氧苯甲醛相关)的电聚合的研究显示了在创建稳定的氧化还原活性膜中的应用。这些膜对 NADH 的氧化表现出催化活性,这是生物传感器开发中用于生化分析的关键反应。该过程涉及将二羟基苯甲醛衍生物氧化电沉积到电极表面,表明在电催化和传感器技术中具有潜在应用 (Pariente, Lorenzo, & Abruña, 1994); (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
聚合技术
乙烯基苯甲醛衍生物的可逆加成断裂链转移 (RAFT) 聚合代表了另一个应用领域。这种方法允许合成具有明确结构和活性醛基的聚合物,这些聚合物可进一步用于制造嵌段共聚物。此类聚合物在材料科学、药物递送系统和功能涂层中具有潜在应用 (Sun, Cheng, & Wooley, 2007).
材料科学和液晶合成
在材料科学中,已经探索了基于亚苄基的分子(包括 4-庚氧基苯甲醛和 4-十二烷氧基苯甲醛等衍生物)的合成和表征。研究了这些化合物的液晶性质,表明在显示技术和光学器件中具有应用。合成涉及缩合反应以生成具有不同中间相行为的化合物,展示了苯甲醛衍生物在设计具有特定光学性质的材料方面的多功能性 (Jamain & Khairuddean, 2021).
属性
IUPAC Name |
3,4-didecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)23-27(26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNWOUQGKEWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369292 | |
| Record name | 3,4-didecoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didecoxybenzaldehyde | |
CAS RN |
118468-34-1 | |
| Record name | 3,4-didecoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)
![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)


![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)






